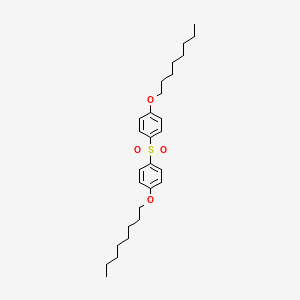

4,4'-Di-n-octyloxy diphenyl sulfone

Description

Properties

CAS No. |

116763-19-0 |

|---|---|

Molecular Formula |

C28H42O4S |

Molecular Weight |

474.7 |

IUPAC Name |

1-octoxy-4-(4-octoxyphenyl)sulfonylbenzene |

InChI |

InChI=1S/C28H42O4S/c1-3-5-7-9-11-13-23-31-25-15-19-27(20-16-25)33(29,30)28-21-17-26(18-22-28)32-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |

InChI Key |

BYZDZGSKOWCLFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Core Diphenyl Sulfone Synthesis

The foundational step in synthesizing this compound is the preparation of 4,4'-dihydroxydiphenyl sulfone. This precursor is synthesized via the condensation of phenol with sulfuric acid under controlled conditions. The reaction employs a suspending agent (e.g., isoparaffinic hydrocarbons like ISOPAR H®) and an azeotroping agent to remove water, achieving yields exceeding 95%. Critical parameters include:

-

Temperature : 150–220°C to favor 4,4′-isomer formation over the 2,4′-byproduct.

-

Molar ratio : 2.2–3.0 moles of phenol per mole of sulfuric acid.

-

Reaction time : 4–8 hours, monitored via water removal using Dean-Stark apparatus.

This step ensures a high-purity dihydroxy intermediate, which is essential for subsequent alkylation.

Etherification of 4,4'-Dihydroxydiphenyl Sulfone

Introducing n-octyloxy groups requires etherification of the phenolic hydroxyl groups. Two primary methods are employed:

Nucleophilic Substitution with n-Octyl Halides

The dihydroxy intermediate reacts with n-octyl bromide or iodide in the presence of a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the reaction:

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 90–110°C | Higher temperatures accelerate reaction but risk decomposition |

| Base | K₂CO₃ (2.5 eq) | Excess base ensures deprotonation of hydroxyl groups |

| Solvent | DMF | Enhances solubility of reactants |

| Reaction Time | 12–24 hours | Longer durations improve conversion |

Yields typically reach 70–85%, with purity >98% after recrystallization from ethanol.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple n-octanol directly to the dihydroxy precursor:

Advantages :

Alternative Routes via Sulfur-Containing Intermediates

A less common approach involves synthesizing 4,4'-diaminodiphenyl sulfone first, followed by diazotization and coupling with n-octanol. This method, adapted from amino-to-alkoxy transformations, proceeds as:

-

Diazotization :

-

Coupling with n-Octanol :

This route is limited by the handling of diazonium intermediates and lower yields (50–60%).

Critical Analysis of Reaction Parameters

Solvent Selection

Catalytic Systems

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) : Accelerate reactions in biphasic systems by shuttling ions between phases.

-

Metal catalysts (e.g., CuI) : Explored in Ullmann-type couplings but introduce metal contamination risks.

Purification and Characterization

-

Recrystallization : Ethanol or ethyl acetate recovers the product with >99% purity.

-

Chromatography : Silica gel column chromatography resolves residual dihydroxy or mono-alkylated impurities.

-

Spectroscopic confirmation :

-

¹H NMR : δ 0.88 (t, 6H, CH₃), 1.26–1.45 (m, 24H, CH₂), 3.95 (t, 4H, OCH₂), 7.02–7.87 (m, 8H, aromatic).

-

IR : 1150 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C-O-C stretch).

-

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4,4'-Di-n-octyloxy diphenyl sulfone can undergo further oxidation reactions, although it is already in a highly oxidized state.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), urea-hydrogen peroxide, and phthalic anhydride are commonly used for oxidation reactions.

Catalysts: Niobium carbide and tantalum carbide are effective catalysts for oxidation reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Drug Development: Sulfone derivatives, including this compound, are explored for their potential use in pharmaceuticals due to their stability and bioactivity.

Industry:

Mechanism of Action

The mechanism by which 4,4'-Di-n-octyloxy diphenyl sulfone exerts its effects involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins . The pathways involved may include oxidative stress responses and inflammatory pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfone Derivatives

| Compound | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 4,4'-Di-n-octyloxy diphenyl sulfone | –O–(CH₂)₇CH₃ (para) | Sulfone, ether | C₂₈H₄₂O₄S |

| 4,4'-Diamino diphenyl sulfone (DDS) | –NH₂ (para) | Sulfone, amine | C₁₂H₁₂N₂O₂S |

| 4,4'-Dichlorodiphenyl sulfone | –Cl (para) | Sulfone, halogen | C₁₂H₈Cl₂O₂S |

| 4,4'-Sulfonyldiphenol | –OH (para) | Sulfone, hydroxyl | C₁₂H₁₀O₄S |

| Polyethersulfone (PES) | –O–C₆H₄–SO₂–C₆H₄–O– (backbone) | Sulfone, ether (polymer) | (C₁₂H₈O₃S)ₙ |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The n-octyloxy groups in this compound are electron-donating, improving solubility and processability, whereas chlorine in 4,4'-dichlorodiphenyl sulfone is electron-withdrawing, enhancing rigidity .

- Functional Group Impact: Amine groups in DDS enable crosslinking in epoxy resins, while hydroxyl groups in 4,4'-sulfonyldiphenol facilitate polymerization for high-performance polymers .

Physical and Chemical Properties

Table 2: Comparative Properties of Sulfone Derivatives

| Property | This compound | DDS | 4,4'-Dichlorodiphenyl sulfone | PES (Polymer) |

|---|---|---|---|---|

| Melting Point (°C) | ~120–140 (estimated) | 175–180 | 148–150 | Amorphous (Tg ≈ 225) |

| Solubility | High in THF, chloroform | Low in polar solvents | Low in polar solvents | Soluble in DMF, NMP |

| Thermal Stability (°C) | >300 | >250 | >300 | >200 (decomposition) |

| Proton Conductivity (SPES) | 80–120 mS/cm (at 80°C) | N/A | N/A | 10–50 mS/cm |

Key Findings :

- Thermal Stability : All sulfone derivatives exhibit high thermal stability (>250°C), but this compound outperforms DDS in proton conductivity when sulfonated for PEMs .

- Solubility : The n-octyloxy chains drastically improve solubility compared to DDS and dichlorodiphenyl sulfone, making it preferable for solution-processed membranes .

Table 3: Application-Specific Performance

| Application | This compound | DDS | PES |

|---|---|---|---|

| Fuel Cell Membranes | High proton conductivity (80–120 mS/cm) | Low conductivity | Moderate conductivity (10–50 mS/cm) |

| Epoxy Curing Agents | Not applicable | High crosslink density, Tg ≈ 200°C | Not applicable |

| Filter Membranes | Not applicable | Not applicable | High thermal resistance |

| Pharmaceuticals | Not applicable | Antileprosy drug (Dapsone) | Not applicable |

Research Highlights :

- In fuel cells, sulfonated this compound-based SPES showed 2–3× higher proton conductivity than PES due to optimized sulfonation levels .

- DDS-cured epoxy resins exhibit superior mechanical strength (flexural modulus >3.5 GPa) compared to non-sulfone alternatives .

Research Challenges and Innovations

Q & A

Q. How to design a copolymer system incorporating this compound for high-Tg thermosets?

Q. What analytical workflows validate the absence of toxic byproducts (e.g., sulfonic acids) in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.